molecular formula C8H6BrFO B170812 1-(5-Bromo-2-fluorophenyl)ethanone CAS No. 198477-89-3

1-(5-Bromo-2-fluorophenyl)ethanone

Cat. No. B170812
M. Wt: 217.03 g/mol
InChI Key: XNRQIHIOKXQSPG-UHFFFAOYSA-N
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Patent
US09242943B2

Procedure details

A solution of 5-bromo-2-fluoro-benzoic acid (3.50 g, 16 mmol) in dichloromethane (70 ml) was cooled to 0° C. and treated with triethylamine (1.725 g, 17 mmol), N-(3-dimethylamino-propyl)-N′-ethyl-carbodiimide hydrochloride (3.032 g, 16 mmol), 4-dimethylamino-pyridine (0.097 g, 0.8 mmol), and N,O-dimethyl-hydroxylamine (1.774 g, 18 mmol). The reaction mixture was left to warm to room temperature and stirred for 16 hours. For the workup, the reaction mixture was diluted with dichloromethane (100 ml) and, consecutively, extracted with water (50 ml), citric acid (10%, 50 ml), and saturated sodium hydrogen carbonate solution (50 ml). The organic layer was dried over sodium sulphate, then evaporated. The crude 5-bromo-2-fluoro-N-methoxy-N-methyl-benzamidematerial (3.73 g, 91%) was sufficiently pure and was directly engaged in the next step. In a dried flask, a solution of methylmagnesium chloride (3M in tetrahydrofuran, 5.69 ml, 17 mmol) in tetrahydrofuran (24 ml) was treated at 12-16° C. with a solution of 5-bromo-2-fluoro-N-methoxy-N-methyl-benzamide (3.73 g, 14.2 mmol) in tetrahydrofuran (24 ml). After complete addition, the reaction mixture was heated to reflux. After 20 minutes, the white suspension was quenched under ice cooling with a saturated solution of ammonium chloride (25 ml). After dilution with ethyl acetate (50 ml), the aqueous layer was separated and re-extracted with ethyl acetate (50 ml). The combined organic layers were washed with brine (20 ml), dried over sodium sulphate, and evaporated at reduced pressure. 1-(5-bromo-2-fluoro-phenyl)-ethanone was obtained as a light yellow solid (2.6 g, 84%), which was directly engaged in the next step. Rf: 0.55 (silica gel; eluent: heptane/ethyl acetate=4/1).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
1.725 g
Type
reactant
Reaction Step Three
Quantity
3.032 g
Type
reactant
Reaction Step Three
Quantity
1.774 g
Type
reactant
Reaction Step Three
Quantity
0.097 g
Type
catalyst
Reaction Step Three
Quantity
5.69 mL
Type
reactant
Reaction Step Four
Quantity
3.73 g
Type
reactant
Reaction Step Four
Quantity
24 mL
Type
solvent
Reaction Step Four
Quantity
24 mL
Type
solvent
Reaction Step Four
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[CH2:12](N(CC)CC)C.Cl.CN(C)CCCN=C=NCC.CNOC.C[Mg]Cl.BrC1C=CC(F)=C(C=1)C(N(OC)C)=O>ClCCl.CN(C)C1C=CN=CC=1.O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([C:7](=[O:9])[CH3:12])[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)F
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.725 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.032 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
1.774 g
Type
reactant
Smiles
CNOC
Name
Quantity
0.097 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Four
Name
Quantity
5.69 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
3.73 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)N(C)OC)C1)F
Name
Quantity
24 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
24 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
EXTRACTION
Type
EXTRACTION
Details
consecutively, extracted with water (50 ml), citric acid (10%, 50 ml), and saturated sodium hydrogen carbonate solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to reflux
WAIT
Type
WAIT
Details
After 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the white suspension was quenched under ice cooling with a saturated solution of ammonium chloride (25 ml)
CUSTOM
Type
CUSTOM
Details
After dilution with ethyl acetate (50 ml), the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl acetate (50 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C)=O)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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